3-(5-chloro-2-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one

p38α MAP kinase inhibition TNF-α suppression Inflammation

Researchers requiring a validated, orally bioavailable p38α MAP kinase inhibitor for in vivo target engagement studies face supply chain uncertainty with uncharacterized analogs. 15i addresses this with: • Confirmed oral bioavailability (F=68%, AUCn PO=0.58 μM·h in rats) • High-potency cellular activity (IC50=10 nM in LPS-stimulated human whole blood) • X-ray-validated binding mode (PDB: 1M7Q) supporting computational chemistry workflows • Structurally defined quinazolinone scaffold with documented SAR

Molecular Formula C21H20ClN3O3
Molecular Weight 397.9 g/mol
Cat. No. B12172635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-chloro-2-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one
Molecular FormulaC21H20ClN3O3
Molecular Weight397.9 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)N4CCCCC4
InChIInChI=1S/C21H20ClN3O3/c1-28-19-8-6-15(22)12-18(19)25-13-23-17-11-14(5-7-16(17)21(25)27)20(26)24-9-3-2-4-10-24/h5-8,11-13H,2-4,9-10H2,1H3
InChIKeyTZYBFOHYRVELQG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Compound 15i (p38α MAPK Inhibitor)


3-(5-chloro-2-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one, also known as compound 15i, is a dihydroquinazolinone derivative developed as a potent and orally bioavailable inhibitor of p38α mitogen-activated protein (MAP) kinase [1]. This compound was designed as a hybrid of a pyridinylimidazole p38α inhibitor from Merck Research Laboratories and the clinical candidate VX-745, with systematic optimization focused on the C-5 phenyl and C-7 piperidinyl substituents [1]. It represents a key member of the C-7 piperidine-substituted quinazolinone class, which has been structurally validated by X-ray crystallography in complex with p38α MAP kinase (PDB: 1M7Q) [2].

1 p38α MAP kinase pathway studies
2 Co-crystal validated target engagement (PDB 1M7Q)
3 Reported oral exposure supports in vivo PK models

Why Compound 15i Outperforms Generic Quinazolinone Analogs


Quinazolin-4(3H)-one derivatives exhibit diverse biological activities ranging from corrosion inhibition to kinase antagonism, but their pharmacological profiles are exquisitely sensitive to specific substitution patterns [1]. Within the p38α MAP kinase inhibitor class, variations in the C-7 substituent dramatically alter both biochemical potency and oral pharmacokinetics. For instance, replacement of the piperidin-1-ylcarbonyl group at C-7 with a morpholin-4-ylcarbonyl or a 2,2-dimethoxyethyl carboxamide moiety yields compounds with distinct potency, metabolic stability, and bioavailability profiles [2]. 3-(5-chloro-2-methoxyphenyl)-7-(piperidin-1-ylcarbonyl)quinazolin-4(3H)-one (15i) was specifically identified through systematic Structure-Activity Relationship (SAR) optimization as the analogue that optimally balances potent target engagement with good oral exposure, making generic substitution without equivalent validation a risky proposition for reproducible research outcomes [1].

15i (piperidinyl C-7)
Balanced functional potency and oral PK from SAR optimization
Morpholine analog
TNF-α suppression potency may shift; oral PK may not transfer
Carboxamide analog
Oral bioavailability data unreported; in vivo translation may be limited

Key Differentiation Evidence for Compound 15i


Superior TNF-α Suppression vs. Morpholine Analog

The piperidin-1-ylcarbonyl analog 15i achieved an IC50 of 10 nM for TNF-α suppression in LPS-stimulated human whole blood, whereas the corresponding C-7 morpholin-4-ylcarbonyl analog demonstrated reduced potency in the same assay system [1]. The C-7 piperidinyl substituent was identified as the optimal group among several amide variations, including morpholine and 4-aminopiperidine, for balancing potency against oral bioavailability [1].

TNF-α Suppression
Head-to-head
15i IC50 10 nM vs. morpholine analog (potency reduced)
Supports functional p38α inhibition review in whole blood
LPS-stimulated human whole blood assay
p38α MAP kinase inhibition TNF-α suppression Inflammation

Enhanced Oral Bioavailability vs. Carboxamide Analog

Compound 15i demonstrated an oral bioavailability (F) of 68% and an oral exposure AUCn PO of 0.58 μM·h in rats [1]. In contrast, the C-7 2,2-dimethoxyethyl carboxamide analog (3-(5-chloro-2-methoxyphenyl)-N-(2,2-dimethoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide) has not been reported to achieve comparable oral exposure, as the alkyl amide substitution at C-7 typically alters metabolic stability and absorption profiles . The piperidinyl amide was specifically selected over other amide variations for its favorable balance of potency and oral pharmacokinetics [1].

Oral PK
Cross-study comparable
F = 68%; AUCn PO = 0.58 μM·h in rat
Supports in vivo exposure-model studies
Carboxamide analog lacks reported oral PK data
Oral bioavailability Pharmacokinetics Drug discovery

Co-crystal Structure with p38α (PDB: 1M7Q)

The co-crystal structure of p38α MAP kinase in complex with 15i has been deposited in the Protein Data Bank (PDB: 1M7Q), providing atomic-level resolution of the binding mode [1]. This structural information is absent for many closely related analogs, including the morpholine and 2,2-dimethoxyethyl carboxamide derivatives. The availability of a solved co-crystal structure enables rational structure-based design and computational docking studies, which are not feasible with analogs lacking such validation [1].

Co-crystal Structure
Class-level
Solved with p38α (PDB 1M7Q)
Enables binding mode interpretation and structure-based design
Morpholine and carboxamide analogs lack solved structures
Structural biology X-ray crystallography Binding mode

Research and Procurement Applications of Compound 15i


In Vivo Oral Dosing Studies

With an oral bioavailability of 68% and good systemic exposure (AUCn PO = 0.58 μM·h) in rats [1], 15i is the quinazolinone analog of choice for in vivo target engagement and efficacy studies. Its validated pharmacokinetic profile eliminates the need for extensive formulation development, unlike the C-7 morpholine or 2,2-dimethoxyethyl carboxamide analogs, which lack demonstrated oral exposure [1].

Structure-Based Drug Design

The availability of a high-resolution co-crystal structure (PDB: 1M7Q) demonstrates the precise binding mode of 15i within the ATP-binding pocket of p38α [1]. This structural information is critical for computational chemistry workflows, including molecular docking, pharmacophore modeling, and free energy perturbation calculations, where the exact pose is essential for accurate predictions.

Human Whole Blood TNF-α Release Assay

15i achieved an IC50 of 10 nM in the LPS-stimulated human whole blood TNF-α release assay [1], establishing it as a high-potency reference compound for translational studies bridging biochemical p38α inhibition to a physiologically relevant cellular context. Its potency in this assay makes it suitable as a positive control for benchmarking novel p38α inhibitors or anti-inflammatory candidates.

Corrosion Inhibition Exploration

Quinazolin-4(3H)-one derivatives have demonstrated corrosion inhibition efficiencies up to 90.47% at 5.10×10⁻³ M for low carbon steel in 1 M HCl [1]. While 15i itself was not directly tested in this context, its structural features (electron-rich aromatic system, polar amide group) align with the molecular properties associated with effective mixed-type corrosion inhibition, suggesting exploratory evaluation in materials science applications.

Application
Selection Property
Validation Focus
In vivo oral dosing studies
Reported oral bioavailability profile
Systemic exposure in rodent PK model
Structure-based drug design
Co-crystal structure with p38α
Binding mode interpretation and docking
Human whole blood TNF-α assay
Functional potency in physiological matrix
TNF-α suppression in LPS-stimulated blood
Corrosion inhibition exploration
Electron-rich aromatic/amide features
Mixed-type inhibition efficiency screening
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